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Compound of Interest

Compound Name: 5-Iodo-1-pentyne

Cat. No.: B1600000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Iodo-1-pentyne is a valuable bifunctional molecule incorporating both a terminal alkyne and

a primary iodide. This combination makes it a versatile building block in organic synthesis,

particularly in cross-coupling reactions, cycloadditions, and the introduction of alkynyl and

iodoalkyl moieties into more complex structures. A thorough understanding of its spectroscopic

properties is crucial for reaction monitoring, quality control, and structural verification. This

guide provides a detailed overview of the spectral data (NMR, IR, MS) and a plausible synthetic

protocol for 5-iodo-1-pentyne.

While comprehensive, experimentally verified spectral data for 5-iodo-1-pentyne is not readily

available in public spectral databases, this guide presents a combination of predicted data,

analysis of related compounds, and established spectroscopic principles to offer a robust

characterization profile.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectral data for 5-iodo-1-pentyne. These predictions are based on established empirical

rules and comparison with structurally similar compounds.
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Table 1: Predicted ¹H NMR Spectral Data for 5-Iodo-1-
pentyne

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.3 Triplet 2H I-CH₂-CH₂-CH₂-C≡CH

~2.3 Triplet of Triplets 2H I-CH₂-CH₂-CH₂-C≡CH

~2.0 Quintet 2H I-CH₂-CH₂-CH₂-C≡CH

~2.0 Triplet 1H I-CH₂-CH₂-CH₂-C≡CH

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Iodo-1-
pentyne

Chemical Shift (δ) ppm Assignment

~83 I-CH₂-CH₂-CH₂-C≡CH

~69 I-CH₂-CH₂-CH₂-C≡CH

~33 I-CH₂-CH₂-CH₂-C≡CH

~18 I-CH₂-CH₂-CH₂-C≡CH

~6 I-CH₂-CH₂-CH₂-C≡CH

Predicted in CDCl₃ at 100 MHz.

Table 3: Key Predicted IR Absorptions for 5-Iodo-1-
pentyne
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~2950-2850 Medium C-H (sp³) stretch

~2120 Weak C≡C stretch

~630 Medium ≡C-H bend

~500-600 Medium C-I stretch

Mass Spectrometry
Expected Fragmentation Pattern:

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for 5-
iodo-1-pentyne (C₅H₇I) would be observed at m/z 194. The isotopic pattern of iodine (¹²⁷I is

the only stable isotope) will result in a single molecular ion peak.

Key fragmentation pathways would likely involve:

Loss of iodine radical (•I): This would lead to a prominent peak at m/z 67, corresponding to

the pentynyl cation ([C₅H₇]⁺). This is often a major fragmentation pathway for alkyl iodides.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the iodine atom.

Rearrangement reactions: Propargylic cleavage and other rearrangements of the carbon

chain.

Experimental Protocols
The following are detailed, plausible methodologies for the synthesis of 5-iodo-1-pentyne and

the acquisition of its spectral data.

Synthesis of 5-Iodo-1-pentyne via Finkelstein Reaction
This protocol describes the synthesis from the more readily available 5-chloro-1-pentyne.

Materials:
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5-Chloro-1-pentyne

Sodium iodide (NaI)

Acetone (anhydrous)

Diethyl ether

Saturated aqueous sodium thiosulfate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-

chloro-1-pentyne (1.0 eq) and anhydrous acetone.

Add sodium iodide (1.5 eq) to the solution.

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

After completion, allow the mixture to cool to room temperature.

Remove the acetone under reduced pressure using a rotary evaporator.

Partition the residue between diethyl ether and water.

Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate

solution (to remove any trace of I₂), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 5-iodo-1-pentyne.

Purify the product by vacuum distillation.
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Spectroscopic Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer.

The sample would be prepared by dissolving approximately 10-20 mg of 5-iodo-1-pentyne
in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Standard pulse programs would be used for data acquisition.

Infrared (IR) Spectroscopy:

An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

For a liquid sample like 5-iodo-1-pentyne, the spectrum can be obtained by placing a drop

of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry (MS):

A mass spectrum would be obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source.

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl

ether) would be injected into the GC.

The mass analyzer would scan a mass range of, for example, m/z 30-300.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques

contribute to the structural elucidation of 5-iodo-1-pentyne.
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Spectroscopic Techniques

Derived Structural Information

Final Structure

NMR (¹H, ¹³C)

Carbon-Hydrogen Framework
- Number of unique protons and carbons

- Connectivity (via coupling)
- Chemical environment of nuclei

Provides data on

IR Spectroscopy
Functional Groups

- Presence of C≡C and ≡C-H
- Presence of C-I bond

Identifies

Mass Spectrometry Molecular Weight and Formula
- Molecular weight (194 g/mol)

- Fragmentation pattern

Determines

5-Iodo-1-pentyne
I-CH₂-CH₂-CH₂-C≡CH

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 5-Iodo-1-pentyne.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-Iodo-1-
pentyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600000#spectral-data-nmr-ir-ms-for-5-iodo-1-
pentyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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